molecular formula C14H13N3OS B3108644 6-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 16763-15-8

6-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No. B3108644
CAS RN: 16763-15-8
M. Wt: 271.34 g/mol
InChI Key: DSICKTQWQGVROG-UHFFFAOYSA-N
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Description

6-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of benzothiazole derivatives and has been extensively studied for its pharmacological properties.

Scientific Research Applications

Antimicrobial Activity

6-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine and its derivatives have been studied for their antimicrobial properties. Patel, Agravat, and Shaikh (2011) synthesized compounds that displayed variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Physical Performance Enhancement

Research by Tsoulova et al. (2015) demonstrated that derivatives of 2-aminium-6-ethoxybenzothiazole, closely related to the compound , enhanced physical performance in animal models (Tsoulova et al., 2015).

Chemical Synthesis and Properties

Štětinová et al. (1995) prepared substituted compounds from 2-amino-6-methoxybenzathiazate, providing insights into the chemical properties and potential applications in synthesis (Štětinová et al., 1995).

Antifungal Effects

A study by Jafar et al. (2017) on 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives, which are structurally similar, demonstrated significant antifungal activity against types of fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).

Hydrogen Bonding and Protonation Studies

Böck et al. (2021) explored the protonation sites and hydrogen bonding in salts of similar compounds, which contributes to understanding the molecular interactions and stability of these compounds (Böck et al., 2021).

Antibacterial Activity

Vartale et al. (2008) reported the synthesis and antibacterial activity of 8-methoxy-2H-1,2,4-triazino[3,4-b]benzothiazole-4(H)-ones, highlighting the potential of such compounds in antibacterial applications (Vartale et al., 2008).

Metal Complexes and Catalytic Applications

Sankaralingam and Palaniandavar (2014) explored diiron(III) complexes with related ligands, suggesting their utility in catalysis and as functional models for enzymes like methane monooxygenases (Sankaralingam & Palaniandavar, 2014).

properties

IUPAC Name

6-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-18-11-4-5-12-13(7-11)19-14(17-12)16-9-10-3-2-6-15-8-10/h2-8H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSICKTQWQGVROG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101222668
Record name 6-Methoxy-N-(3-pyridinylmethyl)-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101222668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194655
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

16763-15-8
Record name 6-Methoxy-N-(3-pyridinylmethyl)-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16763-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-N-(3-pyridinylmethyl)-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101222668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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